(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL is a chiral organic compound that features an amino group, a cyclopentyloxyphenyl group, and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde group of 3-cyclopentyloxybenzaldehyde is reacted with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions such as Friedel-Crafts acylation or halogenation can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL would depend on its specific biological target. It may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-phenylpropan-1-OL: Lacks the cyclopentyloxy group, which may affect its biological activity.
(3S)-3-Amino-3-(4-methoxyphenyl)propan-1-OL: Contains a methoxy group instead of a cyclopentyloxy group, leading to different chemical properties.
Uniqueness
(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propan-1-OL is unique due to the presence of the cyclopentyloxy group, which can influence its steric and electronic properties, potentially leading to distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-cyclopentyloxyphenyl)propan-1-ol |
InChI |
InChI=1S/C14H21NO2/c15-14(8-9-16)11-4-3-7-13(10-11)17-12-5-1-2-6-12/h3-4,7,10,12,14,16H,1-2,5-6,8-9,15H2/t14-/m0/s1 |
InChI Key |
GPFHBNLUSHSQMV-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC(=C2)[C@H](CCO)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(CCO)N |
Origin of Product |
United States |
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